molecular formula C9H8F3NO2 B1399847 3-Methoxy-4-(trifluoromethyl)benzamide CAS No. 1214328-36-5

3-Methoxy-4-(trifluoromethyl)benzamide

Cat. No.: B1399847
CAS No.: 1214328-36-5
M. Wt: 219.16 g/mol
InChI Key: ICTJARUSYAWEDK-UHFFFAOYSA-N
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Description

3-Methoxy-4-(trifluoromethyl)benzamide is a chemical compound with the linear formula C9H8F3NO2 . It has a molecular weight of 219.16 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8F3NO2/c1-15-7-3-2-5(8(13)14)4-6(7)9(10,11)12/h2-4H,1H3,(H2,13,14) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Molecular Structure and Antioxidant Activity

  • Molecular Structural Analysis : A study by Demir et al. (2015) explored the molecular structure of a closely related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide. This analysis included X-ray diffraction, IR spectroscopy, and DFT calculations, revealing insights into the compound's crystallization and electronic properties (Demir et al., 2015).
  • Antioxidant Properties : The study also assessed the compound's antioxidant properties using DPPH free radical scavenging tests, providing insights relevant to the broader class of benzamides, which includes 3-Methoxy-4-(trifluoromethyl)benzamide (Demir et al., 2015).

Applications in Antidiabetic Research

  • Antihyperglycemic Agents : Nomura et al. (1999) identified a benzamide derivative, structurally similar to this compound, as a potential antidiabetic agent. This underscores the potential of related benzamides in diabetes mellitus treatment (Nomura et al., 1999).

Antimicrobial Properties

  • Antimicrobial Efficacy : Priya et al. (2006) synthesized a range of benzamide derivatives, including those structurally akin to this compound, and evaluated their antimicrobial properties. Several compounds showed significant antibacterial and antifungal activities (Priya et al., 2006).

Corrosion Inhibition Studies

  • Corrosion Inhibition : Mishra et al. (2018) studied N-Phenyl-benzamide derivatives for their effect on mild steel corrosion. This research, relevant to this compound, highlights the potential applications in protecting materials against corrosion (Mishra et al., 2018).

Dopamine Receptor Antagonist Studies

  • Neuroleptic Activities : Waterbeemd and Testa (1983) examined benzamide drugs, including those similar to this compound, as potential dopamine receptor antagonists. This points to possible applications in treating neurological disorders (Waterbeemd & Testa, 1983).

PET Imaging Agents in Neuroinflammation

  • PET Tracers for Neuroinflammation : Jia et al. (2019) synthesized carbon-11-labeled sEH/PDE4 dual inhibitors, including compounds structurally related to this compound. These are potential PET tracers for imaging neuroinflammation, demonstrating the compound's utility in diagnostic imaging (Jia et al., 2019).

Mechanism of Action

Target of Action

It’s known that this compound is considered hazardous and may cause respiratory irritation

Biochemical Pathways

It’s possible that the compound may influence pathways related to respiratory function, given its potential to cause respiratory irritation . .

Result of Action

The compound is known to cause skin and eye irritation, as well as respiratory irritation . These effects suggest that the compound may have an impact at the cellular level, potentially causing inflammation or other responses.

Action Environment

The action of 3-Methoxy-4-(trifluoromethyl)benzamide can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and kept tightly closed . This suggests that exposure to air and moisture could potentially affect the compound’s stability. Additionally, the compound should be handled with protective gloves and eye protection, indicating that direct contact could influence its efficacy .

Biochemical Analysis

Biochemical Properties

3-Methoxy-4-(trifluoromethyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to cause skin and eye irritation, and respiratory system irritation . These interactions suggest that this compound may act as an inhibitor or activator of specific biochemical pathways, although detailed studies on its exact biochemical interactions are limited.

Cellular Effects

This compound has notable effects on different cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to cause respiratory irritation indicates its potential impact on cellular respiration and related metabolic processes

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound may exert its effects through binding interactions with enzymes, leading to inhibition or activation of enzymatic activity . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under standard laboratory conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and adverse effects. At higher doses, it may cause significant toxic effects, including respiratory irritation and skin and eye damage . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation . The compound’s effects on metabolic flux and metabolite levels are areas of ongoing research. Identifying the specific metabolic pathways and enzymes involved in the metabolism of this compound will provide valuable insights into its biochemical properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Understanding the transport and distribution mechanisms of this compound will help elucidate its localization and accumulation within specific cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Investigating the subcellular localization of this compound will provide insights into its role in cellular processes and its potential therapeutic applications.

Properties

IUPAC Name

3-methoxy-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-15-7-4-5(8(13)14)2-3-6(7)9(10,11)12/h2-4H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTJARUSYAWEDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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